2-(4-Aminophenyl)ethylamine

Catalog No.
S575887
CAS No.
13472-00-9
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Aminophenyl)ethylamine

CAS Number

13472-00-9

Product Name

2-(4-Aminophenyl)ethylamine

IUPAC Name

4-(2-aminoethyl)aniline

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2

InChI Key

LNPMZQXEPNWCMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)N

Synonyms

2-(4-aminophenyl)ethylamine, 4-aminophenethylamine

Canonical SMILES

C1=CC(=CC=C1CCN)N

2-(4-Aminophenyl)ethylamine has the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It appears as a clear light yellow to brown-yellow viscous liquid with a melting point of 28-31 °C and a boiling point of 103 °C at 0.3 mm Hg. This compound is slightly soluble in methanol and chloroform but insoluble in water. It is sensitive to air and should be stored under inert gas conditions at low temperatures .

  • Amine groups: These groups can react with other molecules through condensation reactions, forming bonds that link individual monomers into long polymer chains.
  • Aromatic ring: This ring provides rigidity and stability to the polymer structure.

A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.

Applications in Material Modification

The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:

  • Silk fibroin: Research has explored using 2-(4-Aminophenyl)ethylamine to modify the properties of silk fibroin, a protein found in silk. This modification can improve the hydrophilicity (water-loving nature) and tailor the overall structure of the silk, potentially leading to new applications in textiles, biomaterials, and other fields.

The compound exhibits interesting biological properties, making it a subject of research in medicinal chemistry. It has been studied for its potential use in synthesizing heat-resistant biopolyureas through fermentation techniques. Additionally, the compound's amine functional group may contribute to various biological interactions, although specific pharmacological activities require further elucidation .

Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of an amine with a carbonyl compound in the presence of reducing agents.
  • Polycondensation Reactions: The compound serves as a reagent in polycondensation reactions to create polymers with desired properties.
  • Fermentation Techniques: Recent studies have explored using microbial fermentation to produce this compound, highlighting its potential for sustainable synthesis methods .

2-(4-Aminophenyl)ethylamine finds utility in various fields:

  • Chemical Modification: It is used in modifying silk fibroin to alter its hydrophilicity and structural properties.
  • Biomaterials: The compound is integral to developing new biopolymers such as heat-resistant biopolyureas.
  • Research Reagent: It serves as an important reagent in organic synthesis and biochemical research .

Several compounds share structural similarities with 2-(4-Aminophenyl)ethylamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AnilineC6H7NBasic aromatic amine; used in dyes and drugs.
PhenethylamineC8H11NNaturally occurring; involved in neurotransmission.
3-(4-Aminophenyl)propylamineC9H13NSimilar structure; used in pharmaceuticals.

Uniqueness of 2-(4-Aminophenyl)ethylamine

  • The presence of an ethylamine group distinguishes it from aniline and phenethylamine, enhancing its reactivity profile.
  • Its specific application in modifying silk fibroin sets it apart from other similar compounds that do not have such applications.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13472-00-9

Wikipedia

2-(4-Aminophenyl)ethylamine

Dates

Modify: 2023-08-15

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